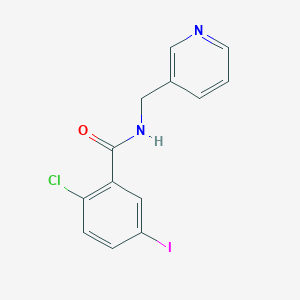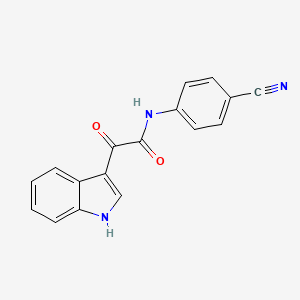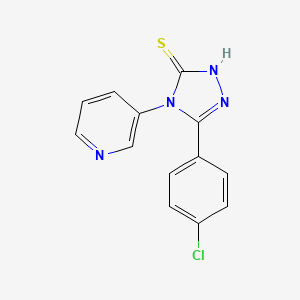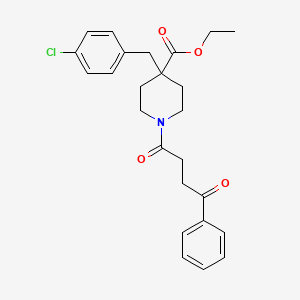![molecular formula C21H25N3O4 B5149786 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CUDC-305 and has been studied for its ability to inhibit histone deacetylases (HDACs), which play a role in cancer development and progression.
Mecanismo De Acción
CUDC-305 inhibits 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide by binding to the active site of the enzyme, preventing it from deacetylating histones. This leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. CUDC-305 also inhibits EGFR and HER2 by binding to the ATP-binding site of the receptors, preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its HDAC inhibitory activity, CUDC-305 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and enhance the immune response to cancer cells. CUDC-305 has also been shown to have synergistic effects with other anticancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CUDC-305 is its potency and selectivity for 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, EGFR, and HER2. This makes it a useful tool for studying the role of these targets in cancer development and progression. However, one limitation of CUDC-305 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CUDC-305 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of CUDC-305. One direction is to further investigate its mechanism of action and identify other targets that it may inhibit. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, clinical trials are needed to determine the safety and efficacy of CUDC-305 in humans. Finally, CUDC-305 may have potential as a therapeutic agent for other diseases besides cancer, such as neurodegenerative diseases and inflammatory diseases.
Métodos De Síntesis
The synthesis of CUDC-305 involves several chemical reactions starting with 3-methoxybenzoic acid. The acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methyl-4-aminophenol to form an amide. The resulting amide is then reacted with 4-(4-morpholinyl)butyric acid to form the final product, CUDC-305. The synthesis of CUDC-305 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
CUDC-305 has been studied extensively for its potential as a therapeutic agent in cancer treatment. 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide are enzymes that regulate gene expression and play a role in cancer development and progression. CUDC-305 has been shown to inhibit 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In addition to its HDAC inhibitory activity, CUDC-305 has also been shown to inhibit other targets, including epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are overexpressed in many types of cancer.
Propiedades
IUPAC Name |
3-methoxy-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-12-17(22-21(26)16-4-3-5-18(13-16)27-2)6-7-19(15)23-20(25)14-24-8-10-28-11-9-24/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBPKKPNJMSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)
![N-(4-fluorophenyl)-2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5149756.png)


![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)

![(1,3-benzodioxol-5-ylmethyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149804.png)
![5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)